3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Overview
Description
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: is an organic compound with the molecular formula C25H28O7 and a molecular weight of 440.49 g/mol . It is characterized by the presence of multiple methoxy groups and benzyloxy linkages, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol typically involves the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents under controlled conditions. The reaction often requires the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
Comparison with Similar Compounds
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide: Similar structure but with a bromide group instead of an alcohol group.
3,5-Dimethoxybenzyl Alcohol: A simpler structure with fewer methoxy and benzyloxy groups.
3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol: Contains tert-butyldiphenylsilyloxy groups instead of methoxy groups.
Uniqueness: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is unique due to its multiple methoxy and benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQMXZJXJJPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578208 | |
Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176650-92-3 | |
Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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